N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Catalog No.
S11812198
CAS No.
M.F
C21H19NO6
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-meth...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H19NO6/c1-12-15-4-3-14(23)9-18(15)28-21(25)16(12)5-7-20(24)22-10-13-2-6-17-19(8-13)27-11-26-17/h2-4,6,8-9,23H,5,7,10-11H2,1H3,(H,22,24)

InChI Key

ONYVUQGNRQNTND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC4=C(C=C3)OCO4

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that belongs to the class of phenylpyrrolidines. This compound features a benzodioxole moiety, which is a bicyclic structure that includes a dioxole ring fused to a benzene ring, contributing to its unique chemical properties. The molecular formula of this compound is C24H24N4O5C_{24}H_{24}N_{4}O_{5}, with an average molecular weight of approximately 448.47 g/mol. It is characterized by multiple functional groups, including amides and hydroxyl groups, which may influence its biological activity and solubility characteristics .

The chemical reactivity of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be analyzed through various reactions typical for amides and aromatic compounds. Potential reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The presence of electrophilic centers in the molecule may facilitate nucleophilic substitution reactions.
  • Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications .

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be achieved through several methods:

  • Condensation Reactions: The synthesis may involve the condensation of 1,3-benzodioxole derivatives with chromen derivatives in the presence of coupling reagents.
  • Amidation: The final product can be formed by amidation of the corresponding carboxylic acid with an amine under controlled conditions.
  • Multi-step Synthesis: A multi-step synthetic route may also be employed, involving intermediate compounds that are further modified to achieve the desired structure.

These methods should be optimized based on yield and purity requirements .

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its possible therapeutic effects.
  • Biochemical Research: Useful in studies related to enzyme inhibition or receptor binding assays.
  • Material Science: Potential applications in developing novel materials with specific chemical properties.

The unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing toxicity .

Interaction studies involving N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins or enzymes.
  • Receptor Binding: Assessing its affinity for specific receptors that are implicated in disease pathways.
  • Synergistic Effects: Studying potential synergistic effects when combined with other therapeutic agents.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide:

Compound NameMolecular FormulaKey Features
Methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-hydroxybenzoateC16H14O5C_{16}H_{14}O_{5}Contains a hydroxyl group and an ester functional group
7-Hydroxy-N-(4-methylbenzyl)-5-oxo-thiazolo[3,2-a]pyrimidineC15H13N3O3SC_{15}H_{13}N_{3}O_{3}SFeatures a thiazole ring and exhibits different biological activity
N-(1,3-benzodioxol-5-yloxy)-4-methoxybenzamideC17H17N2O4C_{17}H_{17}N_{2}O_{4}Includes an ether linkage which alters its solubility profile

The uniqueness of N-(1,3-benzodioxol-5-yilmethyl)-3-(7-hydroxy -4-methyl -2 -oxo -2H-chromen -3 -yl)propanamide lies in its specific combination of functional groups and structural elements that may enhance its biological activity compared to these similar compounds .

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a structurally complex molecule featuring two pharmacologically significant moieties: a 1,3-benzodioxole unit and a 7-hydroxy-4-methylcoumarin scaffold, linked via a propanamide bridge. The IUPAC name systematically describes its components:

  • 1,3-Benzodioxol-5-ylmethyl: A bicyclic aromatic system with a methylene group at the 5-position.
  • 7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl: A coumarin derivative substituted with hydroxyl and methyl groups at positions 7 and 4, respectively, and a ketone at position 2.
  • Propanamide: A three-carbon chain terminating in an amide group, connecting the two aromatic systems.

The molecular formula is inferred as C$${21}$$H$${19}$$NO$$_{6}$$, with a molecular weight of approximately 381.38 g/mol. Key functional groups include:

  • Amide: Facilitates hydrogen bonding and interactions with biological targets.
  • Hydroxyl and ketone groups: Enhance solubility and participate in redox reactions.
  • Benzodioxole and coumarin rings: Contribute to π-π stacking and hydrophobic interactions.

A comparative analysis of structurally related hybrids is provided below:

Compound ClassKey FeaturesBiological Relevance
Coumarin-1,3-oxazines Ferrocene-conjugated hybrids with antimalarial activityHemozoin inhibition, DNA interaction
Coumarin-quinone hybrids Antioxidant and antimicrobial propertiesROS scavenging, enzyme inhibition
Coumarin-benzimidazoles Anticancer and antiviral activitiesTopoisomerase inhibition

The target compound’s hybrid architecture positions it as a versatile candidate for multitarget therapies.

Historical Context in Coumarin-Benzodioxole Hybrid Research

The design of coumarin-benzodioxole hybrids emerged from the recognition that combining privileged scaffolds could synergize pharmacological effects. Early work focused on:

  • Natural product inspiration: Coumarins (e.g., warfarin) and benzodioxoles (e.g., safrole) were isolated from plants and studied for their anticoagulant and antioxidant properties.
  • Synthetic advancements: The development of Ullmann and Suzuki-Miyaura couplings enabled precise linkage of aromatic systems, as seen in ferrocenyl 1,3-oxazine derivatives.
  • Hybridization trends: By 2020, researchers began fusing coumarins with benzodioxoles to enhance bioavailability and target selectivity, exemplified by compounds showing dual antimalarial and antitrypanosomal activity.

This compound represents an evolution in hybrid design, leveraging both the electron-rich benzodioxole ring and the planar coumarin nucleus for improved receptor binding.

Significance in Modern Medicinal Chemistry

N-(1,3-Benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide addresses critical challenges in drug discovery:

  • Multitarget engagement: The coumarin moiety may inhibit enzymes like cyclooxygenase (COX) or topoisomerases, while the benzodioxole unit could modulate cytochrome P450 activity.
  • Enhanced pharmacokinetics: The propanamide linker improves solubility compared to non-polar hybrids, as demonstrated in similar chromenone derivatives.
  • Structural tunability: Substituents on the coumarin (e.g., 7-OH, 4-CH$$_3$$) and benzodioxole rings allow for structure-activity relationship (SAR) studies to optimize efficacy.

Ongoing research focuses on its potential as a lead compound for treating parasitic infections, inflammatory diseases, and cancer.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

381.12123733 g/mol

Monoisotopic Mass

381.12123733 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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